(5E)-5-(2H-Chromen-3-ylmethylene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several structural elements:
- The chromen-3-ylmethylene group, which is a chromene ring with a substituted methylene (CH₂) group.
- The 4-propoxyphenyl group, which is a phenyl ring with a propoxy (C₃H₇O) substituent.
- The thiazolo[3,2-B][1,2,4]triazol-6(5H)-one moiety, which contains a thiazole ring fused to a triazole ring.
- Overall, this compound exhibits a diverse array of heterocyclic rings, making it intriguing for further study.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers often employ multistep syntheses involving cyclization reactions to form the various rings.
- Industrial production methods may involve modifications of existing synthetic routes or optimization for large-scale production.
Chemical Reactions Analysis
Oxidation: The chromene ring could undergo oxidation, potentially leading to the formation of a quinone derivative.
Reduction: Reduction of the chromene double bond could yield a saturated derivative.
Substitution: The phenyl and thiazole rings are susceptible to substitution reactions.
Common Reagents and Conditions: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) may be employed.
Major Products: These reactions could yield derivatives with altered functional groups or ring structures.
Scientific Research Applications
Chemistry: Investigating the reactivity of this compound and its derivatives can lead to novel synthetic methodologies.
Biology: Researchers might explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, or cellular processes.
Medicine: Screening for pharmacological activities (e.g., antimicrobial, anticancer) is crucial.
Industry: If scalable synthesis is achievable, applications in materials science or agrochemicals could be explored.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is scarce. understanding its interactions with biological targets (e.g., proteins, nucleic acids) would be essential.
- Potential pathways could involve inhibition of enzymes, modulation of signaling cascades, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The fusion of chromene, phenyl, and thiazole-triazole rings in this compound sets it apart. Its diverse structure warrants further investigation.
Properties
CAS No. |
606962-49-6 |
---|---|
Molecular Formula |
C23H19N3O3S |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(5E)-5-(2H-chromen-3-ylmethylidene)-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H19N3O3S/c1-2-11-28-18-9-7-16(8-10-18)21-24-23-26(25-21)22(27)20(30-23)13-15-12-17-5-3-4-6-19(17)29-14-15/h3-10,12-13H,2,11,14H2,1H3/b20-13+ |
InChI Key |
CJYNSVWFXBOOJR-DEDYPNTBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC5=CC=CC=C5OC4)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC5=CC=CC=C5OC4)SC3=N2 |
Origin of Product |
United States |
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